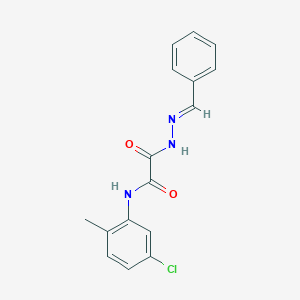![molecular formula C16H16N2O4 B390125 N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B390125.png)
N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a nitro group, a tolyloxy group, and a propionamide group, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide typically involves the nitration of a precursor compound followed by a series of substitution and amide formation reactions. The general synthetic route can be summarized as follows:
Substitution: The nitro-substituted aromatic compound undergoes a nucleophilic aromatic substitution reaction with a tolyloxy group, often facilitated by a base such as sodium hydroxide.
Amide Formation: The final step involves the formation of the propionamide group through an amide coupling reaction, typically using reagents like propionyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tolyloxy and propionamide groups contribute to the compound’s overall reactivity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Nitro-4-m-tolyloxy-phenyl)-propionamide
- N-(3-Nitro-5-p-tolyloxy-phenyl)-propionamide
- N-(3-Nitro-5-m-tolyloxy-phenyl)-butyramide
Uniqueness
N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H16N2O4 |
|---|---|
Poids moléculaire |
300.31g/mol |
Nom IUPAC |
N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide |
InChI |
InChI=1S/C16H16N2O4/c1-3-16(19)17-12-8-13(18(20)21)10-15(9-12)22-14-6-4-5-11(2)7-14/h4-10H,3H2,1-2H3,(H,17,19) |
Clé InChI |
LTDJRAGJAIMMAV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC(=C1)OC2=CC=CC(=C2)C)[N+](=O)[O-] |
SMILES canonique |
CCC(=O)NC1=CC(=CC(=C1)OC2=CC=CC(=C2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


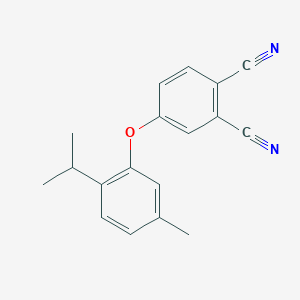
![1-{[(3-Butoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B390043.png)
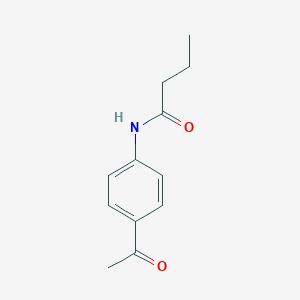
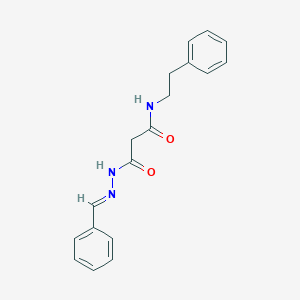
![N-(4-chlorobenzyl)-3-[(2-fluorobenzoyl)hydrazono]butanamide](/img/structure/B390048.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-(4-propoxybenzylidene)acetohydrazide](/img/structure/B390049.png)
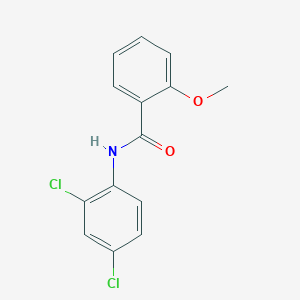
![N-(4-chlorobenzyl)-3-[(3-iodobenzoyl)hydrazono]butanamide](/img/structure/B390051.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-cyclopentylbutanamide](/img/structure/B390053.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]bicyclo[6.1.0]nonane-9-carbohydrazide](/img/structure/B390054.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B390056.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2,2-dicyclopropylcyclopropane-1-carboxamide](/img/structure/B390057.png)
![4-[2-(2-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390062.png)
